Benzyl-PEG1-Tos

Descripción

Propiedades

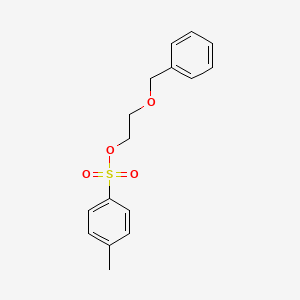

IUPAC Name |

2-phenylmethoxyethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4S/c1-14-7-9-16(10-8-14)21(17,18)20-12-11-19-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNFGZWMDNDYNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Benzyl-PEG1-Tos: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action, experimental protocols, and applications of Benzyl-PEG1-Tos, a heterobifunctional linker integral to the advancement of targeted therapeutics. With a focus on precision and efficiency, this document provides the foundational knowledge necessary for the strategic incorporation of this compound into complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Principles: The Chemistry of this compound

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring three key components: a benzyl (B1604629) group, a single PEG unit, and a terminal tosyl (p-toluenesulfonyl) group. The synergy of these moieties provides a versatile tool for covalent conjugation.

At the heart of its functionality is the tosyl group, which serves as an excellent leaving group.[1] The hydroxyl groups of a native PEG are poor leaving groups, rendering them unreactive toward nucleophilic substitution.[1][2] Activation via tosylation transforms the terminal hydroxyl into a highly reactive site. The efficacy of the tosylate anion as a leaving group is attributed to its high stability, a consequence of negative charge delocalization through resonance across the sulfonyl group's oxygen atoms and the aromatic ring.[1]

This activation facilitates a bimolecular nucleophilic substitution (SN2) reaction. Nucleophiles, such as the amino groups of lysine (B10760008) residues, the thiol groups of cysteine residues, or terminal hydroxyl groups on biomolecules, can readily attack the carbon atom to which the tosyl group is attached.[3][4] This results in the formation of a stable covalent bond and the displacement of the tosylate anion.

The single PEG unit provides a short, flexible, and hydrophilic spacer. This hydrophilicity can enhance the solubility and improve the pharmacokinetic profile of the resulting bioconjugate.[4][5] The benzyl group, in this context, typically serves as a stable protecting group for one end of the linker, allowing for sequential conjugation strategies.

Mechanism of Action: A Visual Representation

The fundamental mechanism of action for this compound is the SN2 reaction. A nucleophile (Nu:), commonly found on proteins and other biomolecules, attacks the terminal carbon of the PEG linker, leading to the displacement of the tosylate group.

References

Benzyl-PEG1-Tos: A Technical Guide to its Application in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG1-Tos, systematically named O-(Benzyl)-O'-(p-tolylsulfonyl)ethanol, is a heterobifunctional linker molecule increasingly utilized in the field of biochemistry, particularly in the design and synthesis of complex bioconjugates. Its unique chemical architecture, comprising a benzyl (B1604629) protecting group, a single polyethylene (B3416737) glycol (PEG) spacer, and a tosylate leaving group, offers a versatile platform for the strategic assembly of targeted therapeutics. This technical guide provides an in-depth exploration of the core applications of this compound, with a primary focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed methodologies, quantitative data, and visual diagrams are presented to furnish researchers with the practical knowledge required for its effective implementation.

Core Application: A Linker for PROTAC Synthesis

The principal application of this compound in biochemistry is as a linker in the synthesis of PROTACs.[1][2] PROTACs are innovative heterobifunctional molecules engineered to hijack the cell's native protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins of interest (POIs).[3][4]

A PROTAC molecule is composed of three essential components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[3][5] PEG linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and provide synthetic flexibility.[3][7]

This compound serves as a foundational building block for constructing the linker component of a PROTAC. Its bifunctional nature allows for the sequential and controlled conjugation of the two distinct ligands.

The Chemistry of this compound in PROTAC Synthesis

The utility of this compound in PROTAC synthesis is derived from the distinct functionalities of its constituent parts:

-

Benzyl Group: The benzyl group serves as a stable protecting group for one end of the linker.[8][9] In the context of a multi-step synthesis, this protection is crucial to prevent unwanted side reactions at one terminus while the other is being chemically modified.[9] Benzyl ethers are known for their robustness, being stable to a wide range of acidic and basic conditions.[8][9] This allows for flexibility in the synthetic route. The benzyl group can be selectively removed under mild conditions, typically through catalytic hydrogenolysis, to reveal a hydroxyl group for subsequent conjugation.[8]

-

PEG1 Spacer: The single polyethylene glycol unit provides a defined spatial separation between the two ligands. This spacing is crucial for the optimal formation of the ternary complex. The PEG moiety also enhances the hydrophilicity of the resulting PROTAC, which can improve its solubility and pharmacokinetic properties.[7][]

-

Tosyl (Tos) Group: The tosylate group is an excellent leaving group in nucleophilic substitution reactions.[11][12] This property makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by nucleophiles, such as amines (-NH2) or hydroxyls (-OH) present on the E3 ligase or POI ligands.[13] This facilitates the efficient and stable covalent attachment of the first ligand to the linker.[13]

Physicochemical and Reactivity Data

The following table summarizes the key physicochemical properties of this compound and the general characteristics of the functional groups relevant to its application.

| Property | Value | Significance in Application |

| Molecular Formula | C16H18O4S | Defines the elemental composition.[14] |

| Molecular Weight | 306.38 g/mol | Important for reaction stoichiometry calculations.[14] |

| Purity | ≥98% (typical) | High purity is essential for reproducible results in synthesis and biological assays.[14] |

| Benzyl Group Stability | Stable to a wide range of acidic and basic conditions | Allows for selective manipulation of other functional groups during a multi-step synthesis.[8][9] |

| Tosyl Group Reactivity | Excellent leaving group for SN2 reactions | Enables efficient coupling with nucleophilic functional groups (e.g., amines, alcohols) on ligands.[11][13] |

| PEG Linker Properties | Hydrophilic, flexible | Enhances solubility and provides conformational flexibility to the PROTAC, aiding in the formation of the ternary complex.[7] |

Experimental Protocols

While the precise synthetic route for a given PROTAC is dependent on the specific ligands employed, the following section outlines a representative experimental workflow for the use of this compound in the solution-phase synthesis of a PROTAC.

General Protocol for PROTAC Synthesis using this compound

Objective: To synthesize a PROTAC by sequentially conjugating an E3 ligase ligand and a POI ligand to the this compound linker.

Materials:

-

This compound

-

E3 Ligase Ligand (containing a nucleophilic group, e.g., a primary amine)

-

POI Ligand (containing a functional group for conjugation, e.g., a carboxylic acid)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H2)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or a similar peptide coupling reagent

-

Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for column chromatography, HPLC)

Procedure:

Step 1: Conjugation of the First Ligand (E3 Ligase Ligand)

-

Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution to act as a base.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product (Ligand1-PEG1-Benzyl) by silica gel column chromatography.

Step 2: Deprotection of the Benzyl Group

-

Dissolve the purified Ligand1-PEG1-Benzyl intermediate in methanol (B129727) or ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature for 4-16 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected intermediate (Ligand1-PEG1-OH).

Step 3: Conjugation of the Second Ligand (POI Ligand)

-

Dissolve the POI ligand (with a carboxylic acid group, 1.0 eq), the deprotected intermediate Ligand1-PEG1-OH (1.0 eq), and a peptide coupling reagent such as BOP (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, work up the reaction as described in Step 1.5.

-

Purify the final PROTAC molecule by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Visualizing the Role of this compound

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key concepts and workflows discussed.

Caption: Mechanism of action for a PROTAC, highlighting the formation of a ternary complex.

Caption: Functional components of the this compound linker molecule.

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a valuable and versatile chemical tool in modern biochemistry and drug discovery. Its primary application as a heterobifunctional linker in the synthesis of PROTACs is enabled by the strategic combination of a stable benzyl protecting group and a highly reactive tosylate leaving group. This design allows for the controlled, sequential assembly of complex molecules aimed at targeted protein degradation. The inclusion of a PEG spacer further provides beneficial properties related to solubility and conformation. The experimental protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for researchers aiming to leverage the capabilities of this compound in the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. amsbio.com [amsbio.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 11. Tosyl group - Wikipedia [en.wikipedia.org]

- 12. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 13. benchchem.com [benchchem.com]

- 14. chemscene.com [chemscene.com]

Benzyl-PEG1-Tos molecular weight and formula

An In-depth Technical Guide to Benzyl-PEG1-Tos

This technical guide provides a comprehensive overview of this compound, a heterobifunctional linker crucial in the field of targeted protein degradation and bioconjugation. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's properties, a relevant experimental protocol, and a visualization of its application workflow.

Core Properties of this compound

This compound, also known as 2-(benzyloxy)ethyl 4-methylbenzenesulfonate, is a fundamental building block in the synthesis of more complex molecules, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a benzyl (B1604629) group that serves as a stable protecting group, a single polyethylene (B3416737) glycol (PEG) unit that enhances solubility and provides spacing, and a tosylate group which is an excellent leaving group for nucleophilic substitution reactions.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₈O₄S | [1][2][3][4] |

| Molecular Weight | 306.38 g/mol | [1][2][3][4] |

| CAS Number | 4981-83-3 | [1][2][3][4] |

Application in PROTAC Synthesis

This compound is primarily utilized as a PEG-based linker in the construction of PROTACs.[2][3][4][5] PROTACs are innovative therapeutic molecules designed to selectively eliminate target proteins from within a cell. They achieve this by linking a target protein to an E3 ubiquitin ligase, thereby hijacking the cell's own ubiquitin-proteasome system for targeted degradation.[2][4]

The linker component, for which this compound is a precursor, is critical to the PROTAC's function. It dictates the spatial orientation and distance between the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex leading to ubiquitination and degradation. The PEG component of the linker enhances the solubility and cell permeability of the final PROTAC molecule.

Experimental Protocol: Synthesis of a PROTAC Precursor using this compound

This protocol describes a general method for the conjugation of this compound to a molecule containing a nucleophilic group (e.g., a primary amine), a common step in the synthesis of a PROTAC. This procedure is based on the principle of nucleophilic substitution, where the amine displaces the tosylate leaving group.

Materials:

-

This compound

-

Amine-containing molecule of interest (e.g., a ligand for a target protein)

-

Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Nitrogen or Argon gas supply

-

Reaction vessel (round-bottom flask) with magnetic stirrer

-

Standard laboratory glassware for work-up and purification

-

Purification system (e.g., column chromatography with silica (B1680970) gel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine-containing molecule (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (Nitrogen or Argon).

-

Addition of Base: Add the non-nucleophilic base (1.5-2.0 equivalents) to the reaction mixture and stir for 10-15 minutes at room temperature.

-

Addition of Linker: Dissolve this compound (1.1 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C) depending on the reactivity of the amine. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., Ethyl Acetate (B1210297) or Dichloromethane).

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure conjugated product.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualizing the Workflow

The following diagram illustrates the general workflow for utilizing this compound in the synthesis of a heterobifunctional molecule like a PROTAC.

Caption: Workflow for PROTAC synthesis using this compound.

References

Solubility of Benzyl-PEG1-Tosylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Benzyl-PEG1-Tosylate, a bifunctional molecule increasingly utilized in bioconjugation and as a linker in the development of therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective handling, reaction optimization, and purification.

Core Concepts: Understanding the Solubility of Benzyl-PEG1--Tosylate

The solubility of Benzyl-PEG1-Tosylate is governed by the interplay of its three key structural components: the hydrophobic benzyl (B1604629) group, the short, hydrophilic polyethylene (B3416737) glycol (PEG) linker, and the tosylate leaving group.

-

Benzyl Group: This aromatic, non-polar moiety contributes to the molecule's affinity for non-polar and aromatic solvents.

-

PEG1 Linker: The single ethylene (B1197577) glycol unit provides a degree of polarity and the capacity for hydrogen bonding, which promotes solubility in more polar solvents. The hydrophilic nature of the PEG chain is known to enhance the aqueous solubility of conjugated molecules.[1]

-

Tosylate Group: As a good leaving group, the tosylate is reactive towards nucleophiles.[1] Its presence influences the overall polarity of the molecule.

Qualitative Solubility Profile

| Solvent Class | Solvent Name | Predicted Solubility Profile | Rationale and Remarks |

| Halogenated | Dichloromethane (DCM) | Soluble | DCM is a versatile solvent for a wide range of organic compounds and is often used in reactions involving tosylates and PEGylated molecules.[2] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderately Soluble | These solvents are less polar than DCM but are often used in the extraction and purification of tosylated compounds. Recrystallization of similar compounds is sometimes performed from ether/hexane mixtures.[2][3] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These highly polar solvents are generally effective at dissolving PEGylated compounds.[4] |

| Alcohols | Methanol, Ethanol | Moderately Soluble | The polarity of alcohols allows for favorable interactions with the PEG and tosylate moieties. |

| Aromatic Hydrocarbons | Toluene | Moderately Soluble | The benzyl group will have a favorable interaction with aromatic solvents. |

| Non-polar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The overall polarity of Benzyl-PEG1-Tosylate is likely too high for significant solubility in non-polar aliphatic solvents. Hexane is often used as an anti-solvent for recrystallization.[2][3] |

| Aqueous | Water | Sparingly Soluble | The short PEG chain provides some hydrophilicity, but the benzyl and tosyl groups are hydrophobic, likely limiting aqueous solubility. The PEG chain in PEGylated compounds is known to enhance water solubility.[5] |

Experimental Protocols

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

Protocol 1: Determination of Quantitative Solubility using the Shake-Flask Method

This method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

-

Benzyl-PEG1-Tosylate

-

Selected solvents

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical technique

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of Benzyl-PEG1-Tosylate to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Sample Preparation: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of Benzyl-PEG1-Tosylate.

-

Calculation: The determined concentration represents the equilibrium solubility of Benzyl-PEG1-Tosylate in the tested solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the quantitative determination of solubility.

General Application in Bioconjugation

Benzyl-PEG1-Tosylate is a valuable reagent in bioconjugation, where it can be used to attach a benzyl-PEG1 moiety to a biomolecule (e.g., a protein or peptide) containing a nucleophilic group.

Caption: General workflow for bioconjugation using this compound.

References

An In-depth Technical Guide to Benzyl-PEG1-Tos (CAS: 4981-83-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl-PEG1-Tos, with the CAS number 4981-83-3, is a heterobifunctional linker molecule integral to the advancement of targeted protein degradation. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and core applications, with a particular focus on its role in the formation of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, data presentation in tabular format, and explanatory diagrams are included to equip researchers with the practical knowledge required for its effective utilization in drug discovery and development.

Introduction

This compound, chemically known as 2-(Benzyloxy)ethyl p-toluenesulfonate, is a PEG-based linker comprised of a benzyl-protected hydroxyl group and a tosylate group, separated by a single ethylene (B1197577) glycol unit. The tosylate serves as an excellent leaving group for nucleophilic substitution reactions, while the benzyl (B1604629) group provides a stable protecting group that can be removed under specific conditions for subsequent chemical modifications. This bifunctional nature, combined with the hydrophilicity imparted by the PEG moiety, makes it a versatile tool in bioconjugation and, most notably, in the synthesis of PROTACs.

PROTACs are innovative therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] They consist of two ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker. The linker's composition and length are critical for the formation of a productive ternary complex between the POI and the E3 ligase, ultimately leading to the ubiquitination and degradation of the target protein. This compound serves as a valuable building block for constructing these linkers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4981-83-3 | [2] |

| Molecular Formula | C₁₆H₁₈O₄S | [1][2] |

| Molecular Weight | 306.38 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 45 °C | |

| Boiling Point | 446.2±33.0 °C (Predicted) | |

| Density | 1.206±0.06 g/cm³ (Predicted) | |

| Purity | ≥98% | [2] |

| Solubility | Soluble in organic solvents such as DCM, DMF, and DMSO. | |

| Storage Conditions | Store at -20°C for long-term stability. |

Synthesis and Characterization

Synthesis of this compound

The synthesis of this compound is typically achieved through the tosylation of 2-(benzyloxy)ethanol (B1666784).

Experimental Protocol:

Materials:

-

2-(benzyloxy)ethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (B92270) or Triethylamine (TEA)

-

0.1 M HCl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve 2-(benzyloxy)ethanol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine or TEA (1.5 equivalents) to the solution.

-

Slowly add p-Toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains at 0°C.

-

Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and separate the organic layer.

-

Wash the organic layer sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Characterization

The successful synthesis and purity of this compound and its subsequent conjugates can be confirmed using a combination of analytical techniques.

| Technique | Expected Observations for this compound |

| ¹H NMR (Nuclear Magnetic Resonance) | Characteristic peaks for the aromatic protons of the benzyl and tosyl groups, the benzylic protons (-CH₂-), and the ethylene glycol protons. End-group analysis can confirm the structure. |

| MS (Mass Spectrometry) | The expected molecular ion peak corresponding to the molecular weight of the compound (e.g., [M+H]⁺ or [M+Na]⁺). |

| HPLC (High-Performance Liquid Chromatography) | A single major peak indicating the purity of the compound. Retention time will vary depending on the column and mobile phase used. |

| FTIR (Fourier-Transform Infrared) Spectroscopy | Characteristic absorption bands for the functional groups present, such as C-O (ether), S=O (sulfonate), and aromatic C-H stretches. |

Application in PROTAC Synthesis

This compound is a key building block for the modular synthesis of PROTACs. The tosylate group allows for facile conjugation to a nucleophilic handle (e.g., an amine or hydroxyl group) on either the POI ligand or the E3 ligase ligand.

General Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound.

Caption: A representative workflow for PROTAC synthesis using this compound.

Experimental Protocol: Conjugation to an Amine-Containing Ligand

This protocol describes the nucleophilic substitution of the tosylate group on this compound with a primary amine on a ligand for the protein of interest (POI).

Materials:

-

This compound

-

Amine-containing POI ligand

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

-

Non-nucleophilic base (e.g., DIPEA)

Procedure:

-

Dissolve the amine-containing POI ligand (1 equivalent) and this compound (1.2 equivalents) in the anhydrous solvent.

-

Add the non-nucleophilic base (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) for 4-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the crude product can be purified by preparative reverse-phase HPLC.

Signaling Pathway in PROTAC-Mediated Degradation

The ultimate function of a PROTAC synthesized using this compound is to induce the degradation of a target protein via the ubiquitin-proteasome pathway.

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound (CAS: 4981-83-3) is a highly valuable and versatile heterobifunctional linker for researchers in drug discovery and chemical biology. Its well-defined structure and predictable reactivity allow for the controlled and modular synthesis of complex molecules, particularly PROTACs. The information and protocols provided in this technical guide are intended to facilitate the effective application of this compound in the development of novel therapeutics based on targeted protein degradation.

References

The Strategic Application of the Benzyl Group in Polyethylene Glycol (PEG) Linker Chemistry: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Polyethylene glycol (PEG) linkers are fundamental components in modern drug development, significantly enhancing the therapeutic properties of molecules by improving solubility, stability, and pharmacokinetic profiles. The synthesis of complex and precisely functionalized PEG linkers often necessitates the use of protecting groups to temporarily mask reactive functionalities. Among these, the benzyl (B1604629) group stands out for its unique combination of robust stability and selective, mild cleavage conditions. This technical guide provides a comprehensive overview of the multifaceted role of the benzyl group in PEG linker chemistry, detailing its application as a protecting group, its impact on linker characteristics, and its utility in advanced drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document furnishes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical workflows to empower researchers in the effective design and synthesis of next-generation therapeutics.

Introduction: The Benzyl Group as a Cornerstone in PEG Linker Synthesis

The covalent attachment of PEG chains, or PEGylation, is a clinically validated strategy to improve the therapeutic index of biopharmaceuticals.[1] The synthesis of heterobifunctional PEG linkers, which possess distinct reactive groups at each terminus, is crucial for the controlled assembly of complex bioconjugates.[2] This often requires a multi-step synthetic approach where one or more reactive groups must be temporarily protected to prevent unwanted side reactions. The benzyl group (Bn), typically introduced as a benzyl ether, is a widely employed protecting group for hydroxyl and amine functionalities in organic synthesis.[3][4] Its application in PEG linker chemistry is particularly advantageous due to its remarkable stability across a broad spectrum of reaction conditions and the availability of specific and mild deprotection methods.[3][5]

The primary role of the benzyl group in this context is to mask a hydroxyl or amine group on the PEG backbone, rendering it inert while other chemical transformations are performed on other parts of the molecule.[2] Once the desired modifications are complete, the benzyl group can be selectively removed to reveal the reactive functionality for subsequent conjugation to a payload, targeting moiety, or another molecule of interest. This "orthogonal" protection strategy is fundamental to the modular construction of sophisticated drug delivery systems.[3][5]

Physicochemical Properties and Advantages of Benzyl-Protected PEG Linkers

The strategic incorporation of a benzyl group into a PEG linker imparts several key advantages:

-

Broad Chemical Stability: Benzyl ethers are exceptionally stable under a wide range of conditions, including strongly acidic and basic environments, as well as in the presence of many common oxidizing and reducing agents.[5][6] This robustness is critical in multi-step syntheses where the linker must endure various reagents without premature cleavage.[5] For instance, the benzyl group is stable to the basic conditions used for Fmoc group removal and the acidic conditions for Boc group cleavage, making it compatible with standard peptide synthesis methodologies.[6]

-

Orthogonal Cleavage: A significant advantage of the benzyl group is its selective removal by catalytic hydrogenolysis.[3] This method, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source, is highly specific and occurs under mild conditions.[7] This orthogonality allows for the deprotection of the benzyl group without affecting other sensitive functional groups such as esters, amides, and other common protecting groups.[6]

-

Modulation of Physicochemical Properties: The benzyl group introduces a hydrophobic aromatic moiety to the otherwise hydrophilic PEG chain. This can influence the overall solubility and lipophilicity of the linker-drug conjugate, which in turn can affect its pharmacokinetic and pharmacodynamic properties.[8] In some applications, this modulation of hydrophobicity can be strategically employed to enhance cell membrane permeability or influence the conformation of the final conjugate.[5]

Data Presentation: Comparative Stability and Properties

To illustrate the advantages of the benzyl group, the following tables summarize quantitative and qualitative data comparing benzyl-protected PEG linkers with other common protecting groups and linker types.

Table 1: Comparative Stability of Protected PEG Linkers under Harsh Conditions [6]

| Protecting Group | Linker Structure Example | Reagent Condition | % Linker Integrity (24h) | Cleavage Mechanism |

| Benzyl (Bn) | HO-PEG-O-Bn | 1M HCl, Room Temp. | >98% | Stable |

| 1M NaOH, Room Temp. | >98% | Stable | ||

| tert-Butyl (t-Bu) | HO-PEG-O-tBu | 1M HCl, Room Temp. | <5% | Acid Hydrolysis |

| 1M NaOH, Room Temp. | >99% | Stable | ||

| Trityl (Tr) | HO-PEG-O-Tr | 1M HCl, Room Temp. | <2% | Acid Hydrolysis |

| 1M NaOH, Room Temp. | >99% | Stable | ||

| Fmoc | HO-PEG-O-Fmoc | 1M HCl, Room Temp. | >99% | Stable |

| 20% Piperidine, Room Temp. | <1% | Base (Piperidine) Cleavage |

Table 2: Illustrative In Vitro Plasma Stability of Various Linker Chemistries [9]

| Linker Type | Example Conjugate | Plasma Source | Stability Assessment |

| Benzyl Ether (as part of a stable linker) | Benzyl-PEG-Drug | Human | Expected to be highly stable |

| Valine-Citrulline-PABC (VC-PABC) | ADC | Human | Stable |

| Mouse | Relatively unstable due to carboxylesterase 1c (Ces1c) sensitivity | ||

| Ester-based Linkers | Bioconjugate | Human/Mouse | Susceptible to hydrolysis by plasma esterases |

| Ortho-Hydroxy-Protected Aryl Sulfate (B86663) (OHPAS) | ADC | Human/Mouse | Stable |

Table 3: Impact of PEG Chain Length on In Vivo Pharmacokinetics of an Affibody-Drug Conjugate [10]

| Conjugate | PEG Linker MW | Half-life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) |

| ZHER2-SMCC-MMAE | None | 1.0-fold | 1.0-fold |

| ZHER2-PEG4K-MMAE | 4 kDa | 2.5-fold | 4.5-fold |

| ZHER2-PEG10K-MMAE | 10 kDa | 11.2-fold | 22.0-fold |

The Benzyl Group in Self-Immolative Linkers

Beyond its role as a simple protecting group, the benzyl moiety is a key component in the design of self-immolative linkers, particularly p-aminobenzyl (PAB) and p-hydroxybenzyl (PHB) systems.[10][11] In these constructs, the benzyl group acts as a spacer that, upon a specific triggering event (e.g., enzymatic cleavage of a promoiety), undergoes a spontaneous 1,6-elimination reaction to release the active drug.[10][11] This cascade reaction is crucial for the controlled release of therapeutic payloads at the target site.[12] The rate of this self-immolation can be tuned by introducing electron-donating or electron-withdrawing groups on the aromatic ring of the benzyl spacer.[11]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the successful application of benzyl-protected PEG linkers in research and development. The following sections provide protocols for key synthetic and analytical procedures.

Protocol for Benzylation of a PEG Linker (Williamson Ether Synthesis)[6]

Objective: To introduce a benzyl protecting group onto a terminal hydroxyl group of a PEG molecule.

Materials:

-

HO-PEG-OH (e.g., PEG MW 2000)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (for quenching)

-

Diethyl ether

-

Brine solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (e.g., Argon), dissolve HO-PEG-OH in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add NaH (1.1 equivalents) portion-wise to the solution and stir for 30 minutes at 0°C.

-

Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to 0°C and quench by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in dichloromethane (B109758) (DCM) and wash with water and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product.

-

Purify the Benzyl-PEG-OH product by column chromatography.

Expected Yield: Yields for Williamson ether synthesis can vary depending on the specific PEG and reaction conditions, but are often in the range of 70-95%.[13]

Protocol for Deprotection of a Benzyl-Protected PEG Linker (Catalytic Hydrogenolysis)[6]

Objective: To cleave the benzyl ether and regenerate the free hydroxyl group.

Materials:

-

Benzyl-protected PEG compound

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Inert gas (e.g., Argon or Nitrogen)

-

Celite® or syringe filter

Procedure:

-

Dissolve the benzyl-protected PEG compound in ethanol (approx. 10-50 mg/mL) in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst to the solution (typically 10 mol% relative to the substrate).

-

Seal the flask and purge the system with an inert gas to remove oxygen.

-

Introduce hydrogen gas to the reaction vessel (e.g., via a balloon or by pressurizing the system to 1-4 bar).

-

Stir the reaction vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material.[7]

-

Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst.[7]

-

Wash the filter cake with the reaction solvent to ensure complete recovery of the product.[7]

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Expected Yield: Catalytic hydrogenolysis is typically a high-yielding reaction, often exceeding 90%.[13]

Protocol for In Vitro Plasma Stability Assay of a Benzyl-PEG-ADC[9]

Objective: To assess the stability of the linker and the extent of premature payload release in a biological matrix.

Materials:

-

Antibody-Drug Conjugate (ADC) with a benzyl-PEG linker

-

Human or mouse plasma

-

Incubator at 37°C

-

LC-MS system for analysis

Procedure:

-

Incubate the ADC at a specific concentration (e.g., 10 µM) in plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

-

Process the samples to precipitate plasma proteins (e.g., with acetonitrile) and extract the ADC and any released payload.

-

Analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload.

-

Plot the percentage of intact ADC remaining over time to determine the linker's stability and calculate its half-life in plasma.

Protocol for Determination of Octanol-Water Partition Coefficient (LogP)[14][15]

Objective: To quantify the hydrophobicity/hydrophilicity of a benzyl-PEG linker.

Materials:

-

Benzyl-PEG linker

-

n-Octanol (pre-saturated with water)

-

Water or phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer and centrifuge

-

Analytical instrument for quantification (e.g., HPLC, LC-MS)

Procedure:

-

Prepare a stock solution of the benzyl-PEG linker in the aqueous phase at a known concentration.

-

Add equal volumes of the aqueous solution and n-octanol to a glass vial.

-

Securely cap the vial and vortex vigorously for 1-2 minutes.

-

Allow the vial to stand for at least 24 hours to reach equilibrium, then centrifuge to ensure complete phase separation.

-

Carefully collect samples from both the aqueous and n-octanol phases.

-

Determine the concentration of the linker in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

The LogP is the logarithm (base 10) of P.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts, workflows, and relationships discussed in this guide.

Caption: Synthetic workflow for a heterobifunctional benzyl-protected PEG linker.

Caption: Orthogonal deprotection and subsequent payload conjugation workflow.

Caption: Mechanism of drug release from a self-immolative PABC linker.

Caption: Workflow for evaluating the in vivo efficacy of an ADC.

Conclusion

The benzyl group is an exceptionally versatile and robust tool in the synthesis of advanced PEG linkers for biomedical applications. Its high stability under a wide array of chemical conditions, combined with the mild and selective nature of its cleavage via catalytic hydrogenolysis, provides chemists with a powerful orthogonal protecting group strategy. This enables the precise and controlled construction of complex bioconjugates, such as ADCs and PROTACs, where modular assembly is paramount. Furthermore, the incorporation of the benzyl moiety into self-immolative systems highlights its critical role in the design of sophisticated, triggerable drug release mechanisms. By understanding the fundamental chemistry and leveraging the detailed experimental protocols provided in this guide, researchers can effectively harness the strategic advantages of benzyl-protected PEG linkers to accelerate the development of innovative and more effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. The Evolving Landscape of Antibody–Drug Conjugates: In Depth Analysis of Recent Research Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Steady-State Plasma Concentrations of Polyethylene Glycol (PEG) are Reached in Children and Adults During Once-Weekly Prophylactic Treatment with Nonacog Beta Pegol (N9-GP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OH-PEG-OH, Polyethylene glycol, 25322-68-3 - Biopharma PEG [biochempeg.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Triggering hydrogenolysis of the lignin model compound benzyl phenyl ether using the intrinsic exothermicity of Pd-hydride formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Art and Science of PEGylation: An In-depth Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, represents a cornerstone of modern drug delivery, profoundly enhancing the pharmacokinetic and pharmacodynamic profiles of a wide array of therapeutics. This guide provides a comprehensive technical overview of the core principles of PEGylation, from its fundamental benefits and challenges to detailed experimental protocols and the underlying biological mechanisms. By creating a hydrophilic shield, PEGylation effectively increases a drug's hydrodynamic size, leading to reduced renal clearance, extended plasma half-life, and decreased immunogenicity.[1][2] This ultimately allows for less frequent dosing regimens and an improved safety profile.[3] This document offers researchers and drug development professionals a detailed roadmap for harnessing the power of PEGylation to optimize therapeutic candidates.

Introduction to PEGylation

PEGylation is the process of covalently linking one or more PEG chains to a therapeutic agent, such as a protein, peptide, or small molecule.[4] This modification "masks" the therapeutic agent from the host's immune system and proteolytic enzymes, thereby reducing immunogenicity and degradation.[1][5] The increased size of the PEG-drug conjugate also significantly slows its filtration by the kidneys, prolonging its circulation time.[6] First-generation PEGylation techniques often involved random attachment to available functional groups, while second-generation and subsequent approaches have focused on more site-specific conjugation to better preserve the biological activity of the parent molecule.[1]

Core Benefits and Challenges of PEGylation

The strategic application of PEGylation can transform a promising therapeutic candidate into a viable drug product. However, the process is not without its challenges, which must be carefully considered during development.

Key Benefits:

-

Prolonged Circulating Half-Life: By increasing the hydrodynamic volume of the molecule, PEGylation reduces the rate of renal clearance, leading to a significantly longer half-life in the bloodstream.[7][]

-

Reduced Immunogenicity and Antigenicity: The PEG "shield" can mask antigenic epitopes on the surface of therapeutic proteins, reducing the likelihood of an immune response.[1][7]

-

Enhanced Stability: The protective hydrophilic layer provided by the PEG chain can shield the drug from enzymatic degradation.[2][5]

-

Improved Solubility: PEGylation can increase the water solubility of hydrophobic drugs and proteins.[1]

-

Enhanced Pharmacokinetics: The altered size and clearance of PEGylated drugs lead to more sustained plasma concentrations.[1][9][10]

Potential Challenges:

-

Reduced Biological Activity: The attachment of PEG chains, particularly at or near the active site of a protein, can cause steric hindrance, potentially reducing its binding affinity and biological activity.[11][]

-

Heterogeneity of PEGylated Products: Traditional PEGylation methods can result in a heterogeneous mixture of molecules with varying numbers of PEG chains attached at different locations, which can pose analytical and regulatory challenges.[13]

-

Manufacturing Complexity: The PEGylation process adds complexity and cost to drug manufacturing, requiring precise control to ensure batch-to-batch consistency.[7]

-

Potential for Anti-PEG Antibodies: Although rare, the development of anti-PEG antibodies has been reported, which can lead to accelerated clearance of the PEGylated drug.[7]

Quantitative Impact of PEGylation on Pharmacokinetics

The transformative effect of PEGylation on a drug's pharmacokinetic profile is best illustrated through quantitative data. The following tables summarize the key pharmacokinetic parameters of several approved PEGylated drugs compared to their non-PEGylated counterparts.

| Parameter | Peginterferon Alfa-2a (Pegasys®) | Interferon Alfa-2a (Roferon-A®) | Reference(s) |

| PEG Moiety | 40 kDa branched | N/A | [1][3] |

| Terminal Half-life (t½) | ~160 hours | ~5 hours | [14] |

| Systemic Clearance (CL) | ~94 mL/h | ~100-fold higher than PEGASYS | [14] |

| Time to Max. Concentration (Tmax) | ~72 - 96 hours | N/A | [14] |

| Parameter | Pegfilgrastim (Neulasta®) | Filgrastim | Reference(s) |

| PEG Moiety | 20 kDa linear | N/A | [15] |

| Terminal Half-life (t½) | ~15 - 80 hours (variable) | ~3.5 hours | [16] |

| Apparent Clearance (CL/F) | ~14 mL/h/kg | ~40 mL/h/kg | [15] |

Detailed Experimental Protocols

The successful implementation of PEGylation in a drug discovery program requires robust and well-defined experimental procedures. This section provides detailed methodologies for the key steps in the PEGylation workflow.

Protocol 1: Protein PEGylation with Amine-Reactive NHS Ester

This protocol describes the covalent attachment of a PEG-NHS ester to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a protein.[17][18][19]

Materials:

-

Target protein

-

mPEG-NHS ester (e.g., m-PEG5-NHS ester)

-

Amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4-8.0)

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Dialysis or size-exclusion chromatography equipment for purification

Procedure:

-

Protein Preparation: Dissolve the target protein in the amine-free buffer to a concentration of 1-10 mg/mL.

-

PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction:

-

Calculate the required volume of the PEG reagent stock solution to achieve the desired molar excess of PEG to protein (e.g., 20-fold molar excess).

-

Slowly add the PEG reagent solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[18][19]

-

-

Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes.

-

Purification: Proceed immediately to purification to separate the PEGylated protein from unreacted reagents and byproducts.

Protocol 2: Purification of PEGylated Protein by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an effective method for separating larger PEGylated proteins from smaller, unreacted protein and excess PEG reagent.[]

Materials:

-

Quenched PEGylation reaction mixture

-

SEC column (e.g., Superdex 200, Sephacryl S-300)

-

Equilibration/elution buffer (e.g., PBS, pH 7.4)

-

Chromatography system with UV detector

Procedure:

-

Column Equilibration: Equilibrate the SEC column with at least two column volumes of the filtered and degassed equilibration buffer.

-

Sample Loading: Load the quenched reaction mixture onto the equilibrated column.

-

Elution: Elute the sample with the equilibration buffer at a constant flow rate.

-

Fraction Collection: Monitor the column eluate by UV absorbance at 280 nm. The PEGylated protein will typically elute earlier than the unmodified protein.[17] Collect fractions corresponding to the desired peak.

-

Pooling and Concentration: Pool the fractions containing the purified PEGylated protein and concentrate if necessary.

Protocol 3: Characterization by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the molecular weight of the PEGylated protein and assessing the degree of PEGylation.[13][20]

Materials:

-

Purified PEGylated protein sample

-

Unmodified protein control

-

MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% trifluoroacetic acid)

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Sample Preparation: Mix a small volume (e.g., 1 µL) of the protein sample (PEGylated or unmodified) with an equal volume of the MALDI matrix solution.[21]

-

Target Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry completely.[21]

-

Mass Spectrometry Analysis:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire the mass spectrum in the appropriate mass range.

-

-

Data Analysis: The resulting spectrum will show a series of peaks, with each peak corresponding to a different number of attached PEG molecules (PEGmers). This allows for the determination of the molecular weight distribution and the average degree of PEGylation.[22]

Visualizing PEGylation Workflows and Signaling Pathways

Experimental Workflow for Protein PEGylation

Caption: A generalized workflow for protein PEGylation, purification, and characterization.

Signaling Pathway of PEGylated Interferon-alpha

PEGylated interferon-alpha exerts its antiviral effects by activating the JAK-STAT signaling pathway.[5][7][23]

Caption: The JAK-STAT signaling pathway activated by PEGylated interferon-alpha.

Signaling Pathway of Pegfilgrastim (PEG-G-CSF)

Pegfilgrastim stimulates the proliferation and differentiation of neutrophils by activating the JAK-STAT pathway in hematopoietic progenitor cells.[6][24][25]

Caption: The JAK-STAT signaling pathway initiated by Pegfilgrastim.

Conclusion

PEGylation remains a powerful and versatile platform technology in drug discovery and development. By judiciously applying the principles and techniques outlined in this guide, researchers can significantly enhance the therapeutic potential of a wide range of molecules. A thorough understanding of the interplay between PEG chemistry, conjugation strategy, and the resulting biological consequences is paramount to designing the next generation of innovative and effective PEGylated therapeutics. As our understanding of the nuances of PEGylation continues to evolve, so too will its applications in addressing unmet medical needs.

References

- 1. Thieme E-Journals - Seminars in Liver Disease / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Pegaspargase: A Review in Acute Lymphoblastic Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pegylated Interferon Alpha :: [hepatitis-c.webnode.page]

- 6. What is the mechanism of Pegfilgrastim-PBBK? [synapse.patsnap.com]

- 7. What is the mechanism of Peginterferon alfa-2a? [synapse.patsnap.com]

- 9. PHARMACOKINETICS OF PEGINTERFERON ALFA-2A (40KD, PEGASYS) COMPARED TO PEGINTERFERON ALFA-2B (12KD, PEGINTRON) IN NAIVE PATIENTS WITH CHRONIC HEPATITIS C (CHC) [natap.org]

- 10. tandfonline.com [tandfonline.com]

- 11. youtube.com [youtube.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. The Safety Profile of Filgrastim and Pegfilgrastim - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 19. broadpharm.com [broadpharm.com]

- 20. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Pegylated interferon: the who, why, and how - PMC [pmc.ncbi.nlm.nih.gov]

- 24. What is the mechanism of Pegfilgrastim-APGF? [synapse.patsnap.com]

- 25. What is the mechanism of Empegfilgrastim? [synapse.patsnap.com]

The Alchemist's Bridge: An In-Depth Technical Guide to PROTAC Linker Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Central Role of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs act as catalytic agents of destruction, harnessing the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of three key components: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[2]

Upon entering the cell, a PROTAC orchestrates the formation of a ternary complex, bringing the POI into close proximity with the recruited E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its effective removal from the cellular environment.[3] One of the remarkable features of this process is its catalytic nature; a single PROTAC molecule can mediate the degradation of multiple POI molecules.[2]

While the warhead and anchor determine the "what" and "how" of PROTAC action, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's overall activity, influencing the stability and conformation of the ternary complex, as well as the molecule's physicochemical and pharmacokinetic properties.[3][4] The length, composition, rigidity, and attachment points of the linker must be meticulously optimized to achieve potent and selective protein degradation.[5] This guide provides a comprehensive exploration of the core principles of PROTAC linker chemistry, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in the rational design of next-generation protein degraders.

Core Principles of Linker Design

The optimization of a PROTAC's linker is a multiparametric process that is essential for developing potent and selective degraders. Historically approached through empirical "trial-and-error" screening, linker design is increasingly guided by rational, structure-based strategies.

Linker Composition and Physicochemical Properties

The chemical makeup of the linker profoundly impacts a PROTAC's drug-like properties. The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains, owing to their synthetic accessibility and flexibility.[2][]

-

Alkyl Chains: These are typically hydrophobic and offer a high degree of conformational flexibility. While synthetically straightforward, their lipophilicity can sometimes lead to poor solubility and non-specific binding.[4]

-

Polyethylene Glycol (PEG) Linkers: The incorporation of ethylene (B1197577) glycol units increases the hydrophilicity of the PROTAC, which can improve solubility and cell permeability.[4]

-

Rigid Linkers: To reduce the entropic penalty associated with the binding of flexible linkers and to pre-organize the PROTAC into a bioactive conformation, rigid motifs such as piperazine, piperidine, and phenyl rings are often incorporated.[7][8] This can lead to improved potency and selectivity.

-

"Clickable" Linkers: The use of linkers containing azide (B81097) or alkyne functionalities allows for the rapid and efficient synthesis of PROTAC libraries using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[] This modular approach is invaluable for linker optimization.

The linker's composition directly influences key physicochemical properties, as summarized in the table below.

| Linker Type | Key Physicochemical Properties | Impact on PROTAC Performance |

| Alkyl Chains | Hydrophobic, flexible | Can enhance cell permeability but may lead to poor solubility and metabolic instability. |

| PEG Chains | Hydrophilic, flexible | Improves solubility and can reduce non-specific binding. May increase molecular weight and polarity. |

| Rigid Moieties | Conformationally restricted | Can improve potency and selectivity by pre-organizing the PROTAC. May enhance metabolic stability. |

| Triazoles (from Click Chemistry) | Polar, rigid | Introduces a stable, polar group that can participate in hydrogen bonding within the ternary complex. |

Linker Length and Attachment Points

The length of the linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[5]

-

Too Short: A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase, thus failing to form a productive ternary complex.[5]

-

Too Long: An excessively long and flexible linker may result in an unstable or improperly oriented ternary complex, leading to inefficient ubiquitination.[5]

The optimal linker length facilitates favorable protein-protein interactions between the POI and the E3 ligase, enhancing the stability and productivity of the ternary complex.[3]

The points at which the linker connects to the warhead and the anchor—the exit vectors —are also crucial. The linker must be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins. The ideal attachment site is typically a solvent-exposed region of the ligand when it is bound to its target protein.[3]

Data Presentation: The Impact of Linker Properties on PROTAC Efficacy

The following tables summarize quantitative data from various studies, showcasing how modifications to the linker can dramatically alter PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Table 1: Impact of Linker Length on PROTAC Efficacy

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| BRD4 | VHL | PEG | 3 | >1000 | <20 |

| PEG | 4 | ~100 | ~70 | ||

| PEG | 5 | <100 | >80 | ||

| PEG | 6 | ~500 | ~50 | ||

| PEG | 7 | >1000 | <30 | ||

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 21 | 3 | 96 | ||

| Alkyl/Ether | 29 | 292 | 76 | ||

| ERα | VHL | PEG | 9 | >10000 | ~50 |

| PEG | 12 | ~5000 | ~75 | ||

| PEG | 16 | ~1000 | ~95 | ||

| PEG | 19 | ~5000 | ~70 |

Data is illustrative and compiled from general findings in PROTAC literature.[5][9]

Table 2: Impact of Linker Composition on PROTAC Efficacy

| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Key Observation |

| BTK | CRBN | Flexible Alkyl Chain | 1-40 | >90% | Potent degradation, but potential for poor pharmacokinetics.[2] |

| Androgen Receptor | VHL | Rigid Piperazine-based | < 1 | >90% | The rigid linker improved potency and pharmacokinetic properties.[8] |

| CRBN | VHL | Nine-atom alkyl chain | 292 | 76% | Moderate degradation activity observed.[2] |

| CRBN | VHL | Three PEG units | Weak degradation | - | Replacement of CH2 with oxygen atoms inhibited PROTAC activity.[2] |

| BET | CRBN | Flexible Amine | - | - | - |

| BET | CRBN | Rigid Ethynyl Group | pM range | >90% | Replacing a flexible group with a rigid one significantly increased potency.[8] |

Data is illustrative and compiled from general findings in PROTAC literature.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps is essential for a thorough understanding of PROTAC development.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: A typical experimental workflow for PROTAC development.

Experimental Protocols

Accurate assessment of PROTAC efficacy requires robust and well-controlled experiments. Below are detailed methodologies for key experiments in PROTAC development.

Protocol 1: PROTAC Synthesis

A. Amide Bond Formation

This protocol describes a standard method for coupling a carboxylic acid-functionalized component to an amine-functionalized component.

-

Materials:

-

Carboxylic acid-functionalized component (e.g., E3 ligase ligand with a linker) (1 equivalent)

-

Amine-functionalized component (e.g., POI ligand) (1 equivalent)

-

Coupling reagent (e.g., HATU) (1.1 equivalents)

-

Base (e.g., DIPEA) (2 equivalents)

-

Anhydrous solvent (e.g., DMF)

-

-

Procedure:

-

Dissolve the carboxylic acid-functionalized component in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling reagent (HATU) and the base (DIPEA) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of the amine-functionalized component in the anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-16 hours.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO3), and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude PROTAC by flash column chromatography or preparative HPLC.

-

Characterize the final product by LC-MS and NMR to confirm its identity and purity.

-

B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" protocol provides a highly efficient method for coupling an azide-functionalized component with an alkyne-functionalized component.[10][11]

-

Materials:

-

Alkyne-functionalized component (e.g., POI ligand) (1 equivalent)

-

Azide-functionalized component (e.g., E3 ligase ligand with a linker) (1.1 equivalents)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 equivalents)

-

Sodium ascorbate (B8700270) (0.2 equivalents)

-

Solvent system (e.g., t-BuOH/H2O or DMF)

-

-

Procedure:

-

Dissolve the alkyne-functionalized and azide-functionalized components in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO4·5H2O in water.

-

Add the CuSO4 solution to the reaction mixture containing the alkyne and azide.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by LC-MS.

-

Upon completion, dilute the reaction mixture with a suitable solvent and purify by preparative HPLC to yield the final PROTAC.

-

Characterize the final product by LC-MS and NMR.

-

Protocol 2: Western Blot for Protein Degradation

This technique is used to quantify the reduction in target protein levels following PROTAC treatment.

-

Materials:

-

Cell line of interest expressing the target protein.

-

PROTAC compound and vehicle control (e.g., DMSO).

-

Complete cell culture medium.

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer and apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Digital imaging system.

-

-

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against a loading control protein.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a label-free technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.

-

Materials:

-

SPR instrument and sensor chips (e.g., CM5).

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine).

-

Purified E3 ligase and target protein.

-

PROTAC compound.

-

Running buffer (e.g., HBS-EP+).

-

-

Procedure:

-

Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface via amine coupling.

-

Binary Interaction Analysis:

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD) and kinetics.

-

Separately, inject a series of concentrations of the target protein to confirm minimal direct interaction with the E3 ligase.

-

-

Ternary Interaction Analysis:

-

Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.

-

Inject these solutions over the immobilized E3 ligase. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.

-

-

Data Analysis:

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.

-

Calculate the cooperativity factor (α) to assess the stability of the ternary complex. An α value greater than 1 indicates positive cooperativity.

-

-

Protocol 4: Time-Resolved FRET (TR-FRET) for Ternary Complex Formation

TR-FRET is a proximity-based assay well-suited for high-throughput screening of PROTACs.

-

Materials:

-

Tagged target protein (e.g., His-tagged) and E3 ligase (e.g., GST-tagged).

-

TR-FRET donor (e.g., terbium-conjugated anti-His antibody) and acceptor (e.g., d2-conjugated anti-GST antibody).

-

PROTAC compound.

-

Assay buffer.

-

Low-volume microplates (e.g., 384-well).

-

TR-FRET compatible plate reader.

-

-

Procedure:

-

Reagent Preparation: Prepare stock solutions of the tagged proteins and TR-FRET antibodies. Perform a serial dilution of the PROTAC compound.

-

Assay Setup: In a microplate, add the PROTAC dilution series. Add the tagged target protein and E3 ligase. Finally, add the donor and acceptor antibodies.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

-

Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor.

-

Data Analysis:

-

Calculate the TR-FRET ratio.

-

Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, with the peak representing the optimal concentration for ternary complex formation.

-

-

Conclusion